

spectroscopic data for (-)-Dipivaloyl-L-tartaric Acid (NMR, IR, MS)

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Compound of Interest

Compound Name: (-)-Dipivaloyl-L-tartaric Acid

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An In-depth Technical Guide to the Spectroscopic Data of (-)-Dipivaloyl-L-tartaric Acid

This technical guide provides a comprehensive overview of the spectroscopic data for **(-)-Dipivaloyl-L-tartaric Acid**, a chiral auxiliary widely used in asymmetric synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectral characteristics. The guide details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Spectroscopic Data

The following sections present the available spectroscopic data for **(-)-Dipivaloyl-L-tartaric Acid**. For comparative purposes, data for the parent compound, L-tartaric acid, is also included where direct experimental data for the title compound is not readily available in the public domain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the ^1H and ^{13}C NMR data.

Table 1: ^1H NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm
(-)-Dipivaloyl-L-tartaric Acid	CDCl ₃	Specific experimental data not publicly available
L-Tartaric Acid	D ₂ O	4.324[1]

Note: While specific ¹H NMR data for **(-)-Dipivaloyl-L-tartaric Acid** was not found in the cited search results, analysis is typically performed in deuterated chloroform (CDCl₃). For reference, the methine protons of the parent L-tartaric acid appear at 4.324 ppm in D₂O.[1]

Table 2: ¹³C NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm
(-)-Dipivaloyl-L-tartaric Acid	CDCl ₃	Data available on SpectraBase, indicating the following expected signals: C=O (carboxyl), C=O (ester), CH, C(CH ₃) ₃ , and C(CH ₃) ₃ . [2] The specific shifts require account access to the database.
L-Tartaric Acid	D ₂ O	181.301 (C1/C4 - COOH), 76.572 (C2/C3 - CHOH)[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. As enantiomers have identical IR spectra, the data for (+)-Dipivaloyl-D-tartaric acid is representative of the (-)-enantiomer.

Table 3: IR Spectroscopic Data for Dipivaloyl-tartaric Acid

Functional Group	Characteristic Absorption (cm ⁻¹)
O-H (Carboxylic Acid)	Broad band, typically in the range of 2500-3300 cm ⁻¹ [3]
C-H (Alkane)	~2900 cm ⁻¹ [3]
C=O (Carboxylic Acid)	~1700-1725 cm ⁻¹
C=O (Ester)	~1735-1750 cm ⁻¹
C-O	1000-1300 cm ⁻¹

Note: The spectrum for the (+)-enantiomer is available on SpectraBase and was recorded using a KBr wafer technique.[\[4\]](#)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data for (-)-Dipivaloyl-L-tartaric Acid

Parameter	Value
Molecular Formula	C ₁₄ H ₂₂ O ₈ [5] [6]
Molecular Weight	318.32 g/mol [5] [6]
Exact Mass	318.13146766 Da [7]
Expected [M-H] ⁻	317.1236

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. These should be adapted based on the specific instrumentation and laboratory conditions.

NMR Spectroscopy

A typical protocol for obtaining NMR spectra of an organic acid like **(-)-Dipivaloyl-L-tartaric Acid** is as follows:[8][9]

- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6). [9] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm). [10]
- **Instrumentation:** Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **^1H NMR Acquisition:** Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm for organic molecules), and a relaxation delay of 1-5 seconds.
- **^{13}C NMR Acquisition:** Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is generally required due to the lower natural abundance of the ^{13}C isotope. The spectral width is typically 0-220 ppm.
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.

IR Spectroscopy

Infrared spectra can be obtained using various techniques. The Attenuated Total Reflectance (ATR) method is common for solid samples:[11]

- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- **Sample Preparation:** Place a small amount of the solid sample directly onto the ATR crystal. No special sample preparation, such as making a KBr pellet, is required.
- **Data Acquisition:** Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum. The instrument records the interferogram and the computer performs a Fourier transform to generate the IR spectrum. [12] The data is typically plotted as percent transmittance versus wavenumber (cm^{-1}).

- **Data Analysis:** Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

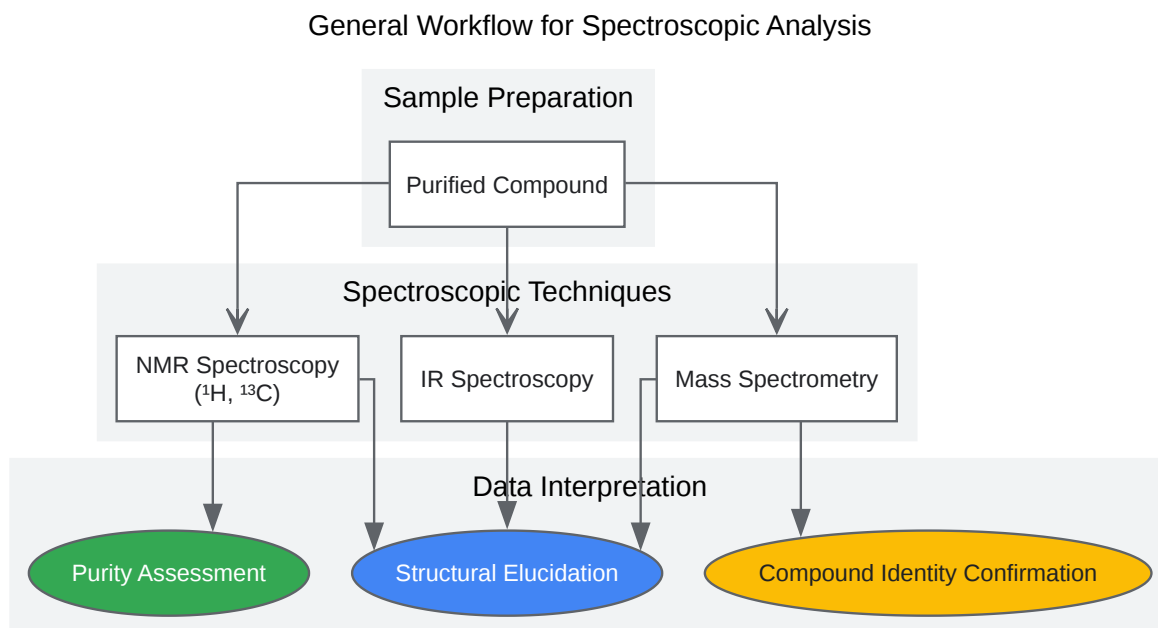
Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique suitable for analyzing polar molecules like carboxylic acids.^[13]

- **Sample Preparation:** Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to aid ionization.
- **Instrumentation:** Use a mass spectrometer equipped with an ESI source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.
- **Data Acquisition:** Infuse the sample solution into the ESI source. The analysis is typically performed in negative ion mode to detect the deprotonated molecule $[M-H]^-$. Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
- **Data Analysis:** Determine the m/z of the molecular ion and any significant fragment ions. High-resolution mass spectrometry can be used to confirm the elemental composition.

Visualization of Spectroscopic Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.



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Caption: A flowchart of the general spectroscopic analysis workflow.

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